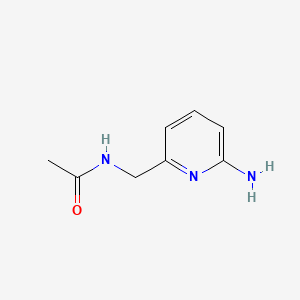

N-((6-Aminopyridin-2-YL)methyl)acetamide

Description

Properties

IUPAC Name |

N-[(6-aminopyridin-2-yl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-6(12)10-5-7-3-2-4-8(9)11-7/h2-4H,5H2,1H3,(H2,9,11)(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQSWCZDDQGJJPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1=NC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00678485 | |

| Record name | N-[(6-Aminopyridin-2-yl)methyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203295-89-9 | |

| Record name | N-[(6-Aminopyridin-2-yl)methyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of N-((6-Aminopyridin-2-YL)methyl)acetamide typically begins with 2-aminopyridine and acetic anhydride.

Reaction Conditions: The reaction involves the acetylation of 2-aminopyridine using acetic anhydride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated purification systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-((6-Aminopyridin-2-YL)methyl)acetamide can undergo oxidation reactions to form corresponding N-oxides.

Reduction: The compound can be reduced to form N-((6-Aminopyridin-2-YL)methyl)amine.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products:

Oxidation: this compound N-oxide.

Reduction: N-((6-Aminopyridin-2-YL)methyl)amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-((6-Aminopyridin-2-YL)methyl)acetamide is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the preparation of heterocyclic compounds and pharmaceuticals.

Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a ligand in receptor binding studies. It is also employed in the development of fluorescent probes for imaging applications.

Medicine: It is investigated for its cytotoxic activity against cancer cell lines and its role as an inhibitor of specific enzymes .

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and polymers. It is also utilized in the production of specialty chemicals and as an intermediate in various chemical processes .

Mechanism of Action

The mechanism of action of N-((6-Aminopyridin-2-YL)methyl)acetamide involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It may also interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of N-((6-Aminopyridin-2-YL)methyl)acetamide with related pyridine-based acetamides, focusing on structural variations, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison of Pyridine Acetamides

Substituent Effects on Physicochemical Properties

- Amino vs. Hydroxy/Chloro Groups: The 6-amino group in the target compound enhances solubility in polar solvents like methanol compared to the 6-chloro derivative, which exhibits higher lipophilicity due to the halogen . The 6-hydroxy analog (CAS: 770-20-7) may undergo oxidative metabolism or conjugation, as suggested by studies on similar phenolic acetamides .

Biological Activity

N-((6-Aminopyridin-2-YL)methyl)acetamide is a compound of significant interest in biological research and medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological applications, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with an amino group and an acetamide functional group. This structure is crucial for its biological activity, particularly in enzyme interactions and receptor binding.

The compound primarily functions as an enzyme inhibitor , interacting with specific molecular targets. Its mechanism involves binding to the active site of enzymes, preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate signal transduction pathways by interacting with cell surface receptors.

Biological Applications

This compound has been investigated for various biological activities:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for several enzymes, including myeloperoxidase (MPO), which is implicated in inflammatory diseases. For instance, a derivative of this compound inhibited MPO activity with an IC50 of 0.18 µM .

- Cytotoxic Activity : Research indicates that N-((6-Aminopyridin-2-YL)methyl)acetamide exhibits cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated moderate cytotoxicity against HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cell lines, with IC50 values reported at 74.2 µM and 27.1 µM, respectively .

- Fluorescent Probes : The compound is utilized in the development of fluorescent probes for imaging applications in biological research.

1. Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that while the compound exhibited some degree of cytotoxicity, further modifications to its structure may enhance its efficacy:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 74.2 |

| MDA-MB-231 | 27.1 |

This suggests that the aminopyridine moiety plays a critical role in mediating cytotoxic effects .

2. Enzyme Inhibition Studies

Another investigation focused on the inhibitory effects of this compound on MPO:

| Compound | IC50 (µM) |

|---|---|

| This compound | 0.18 |

This highlights the potential of this compound as a therapeutic agent in conditions characterized by oxidative stress and inflammation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and characterization methods for N-((6-aminopyridin-2-yl)methyl)acetamide?

- Methodological Answer : Solvent-free condensation reactions catalyzed by phenylboronic acid (0.625 mmol per 2 mmol acetamide) at 393 K for 7 hours yield high-purity products, as demonstrated in analogous acetamide syntheses . Post-synthesis purification via ethanol recrystallization and monitoring by TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) are critical. Structural validation requires multi-technique approaches:

- X-ray crystallography for bond lengths/angles (e.g., C–N = 1.377 Å, N–H⋯O = 2.02 Å) .

- NMR spectroscopy (¹H/¹³C) to confirm amine (–NH₂) and acetamide (–CO–NH–) moieties .

- Hirshfeld surface analysis to quantify intermolecular interactions (e.g., O–H⋯O: 25% contribution to crystal packing) .

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

- Methodological Answer : Strict control of stoichiometry (e.g., 1:1.2 molar ratio of aldehyde to acetamide) and reaction time (≤7 hours) minimizes side products like β-naphthol adducts . Use inert atmospheres to prevent oxidation of the pyridinyl amine group. For derivatives, substituent-specific protocols (e.g., sulfonyl or halogen additions) require tailored catalysts, such as Fe(III) for N-amidomethylation .

Advanced Research Questions

Q. How do crystallographic data inform the conformational stability of this compound?

- Methodological Answer : Dihedral angles between the pyridine and acetamide groups (e.g., 78.32° vs. 84.70° in polymorphs) determine steric strain and hydrogen-bonding networks . Intramolecular N–H⋯O bonds (2.8–3.0 Å) stabilize planar conformations, while intermolecular O–H⋯O interactions (3.2 Å) dictate crystal lattice rigidity . Advanced studies should compare multiple crystal forms (e.g., monoclinic vs. triclinic systems) to assess packing efficiency .

Q. What computational strategies resolve contradictions in reported dihedral angles or hydrogen-bonding patterns?

- Methodological Answer : Discrepancies arise from crystallization solvents (e.g., ethanol vs. DMSO) or temperature gradients (298 K vs. 100 K) . Use density functional theory (DFT) to model energy-minimized conformers and compare with experimental data. Molecular dynamics simulations (200–400 K) can predict temperature-dependent torsional flexibility . Validate with variable-temperature XRD or IR spectroscopy to track hydrogen-bond dynamics .

Q. How can researchers design derivatives of this compound for enhanced bioactivity?

- Methodological Answer : Target modifications at the pyridine C-4/C-5 positions or acetamide methyl group. Examples:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.